TRV-120027 TFA

GPCR signaling bias β-arrestin recruitment AT1R pharmacology

Researchers seeking to isolate β-arrestin-mediated AT1R signaling often face confounding G protein-driven vasoconstriction. TRV-120027 TFA is a β-arrestin-biased AT1R ligand that competitively antagonizes angiotensin II-stimulated G protein signaling (EC₅₀ >10,000 nM for G protein activation) while potently recruiting β-arrestin. Ideal for studying cardiomyocyte contractility, anti-apoptotic signaling, and vasodilation without Gαq interference. Supplied as TFA salt; HPLC-verified ≥98% purity. Bulk quantities and cold-chain shipping available to support global research programs.

Molecular Formula C45H68F3N13O12
Molecular Weight 1040.1 g/mol
Cat. No. B10825007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRV-120027 TFA
Molecular FormulaC45H68F3N13O12
Molecular Weight1040.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.C(=O)(C(F)(F)F)O
InChIInChI=1S/C43H67N13O10.C2HF3O2/c1-7-24(4)35(40(63)53-31(19-27-20-47-22-49-27)41(64)56-17-9-11-32(56)38(61)50-25(5)42(65)66)55-37(60)30(18-26-12-14-28(57)15-13-26)52-39(62)34(23(2)3)54-36(59)29(51-33(58)21-46-6)10-8-16-48-43(44)45;3-2(4,5)1(6)7/h12-15,20,22-25,29-32,34-35,46,57H,7-11,16-19,21H2,1-6H3,(H,47,49)(H,50,61)(H,51,58)(H,52,62)(H,53,63)(H,54,59)(H,55,60)(H,65,66)(H4,44,45,48);(H,6,7)/t24-,25+,29-,30-,31-,32-,34-,35-;/m0./s1
InChIKeyTWQGSTLQYSYFSJ-UAPIXIKHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TRV027 (TRV120027) TFA Salt: A β-Arrestin-Biased AT1R Peptide Ligand for Cardiovascular Research and Procurement


TRV027 (TRV120027) is a synthetic peptide ligand of the angiotensin II type 1 receptor (AT1R), supplied as its 2,2,2-trifluoroacetic acid (TFA) salt form. It is a β-arrestin-biased agonist that competitively antagonizes angiotensin II-stimulated G protein signaling while selectively activating β-arrestin-mediated pathways . The compound is a modified octapeptide analog of angiotensin II and has been investigated clinically for acute heart failure, reaching Phase 2b trials [1]. Its molecular formula is C43H67N13O10 (free base) with a molecular weight of approximately 926.1 g/mol, and it is primarily used as a research tool to dissect biased GPCR signaling mechanisms [2].

Why TRV027 Cannot Be Simply Substituted with Other AT1R Ligands in Research and Procurement


TRV027 exhibits a unique pharmacological profile as a β-arrestin-biased AT1R ligand, which fundamentally distinguishes it from conventional angiotensin receptor blockers (ARBs) like losartan or valsartan that act as neutral antagonists, as well as from earlier biased agonists such as SII-AngII [1]. While ARBs block both G protein and β-arrestin signaling indiscriminately, TRV027 selectively antagonizes the Gαq-mediated vasoconstrictive and pathological pathways while simultaneously stimulating β-arrestin-dependent cardioprotective signaling, including enhanced cardiomyocyte contractility and anti-apoptotic effects [2]. Substituting TRV027 with another AT1R ligand in research settings would thus alter the signaling outcome and confound experimental interpretation, as the downstream molecular signatures are ligand-specific and cannot be replicated by generic AT1R antagonists or alternative biased peptides [3].

Quantitative Differentiation Evidence for TRV027 Relative to AT1R Comparators


TRV027 Exhibits β-Arrestin Bias with Negligible G Protein Activation, a Profile Distinct from Angiotensin II and Losartan

TRV027 is a β-arrestin-biased AT1R ligand that competitively antagonizes angiotensin II-stimulated G protein signaling while promoting β-arrestin recruitment. In cellular assays, TRV027 shows an EC50 >10,000 nM for G protein-mediated IP1 accumulation, indicating minimal G protein activation, whereas it potently stimulates β-arrestin-mediated pathways [1]. In contrast, the endogenous agonist angiotensin II activates both G protein and β-arrestin signaling, while the ARB losartan acts as a neutral antagonist blocking both pathways . In DOCA-salt hypertensive mice, intracerebroventricular administration of TRV027 or losartan each caused a significant reduction in blood pressure, but TRV027 uniquely potentiated DOCA-induced water intake, an effect not observed with losartan [2].

GPCR signaling bias β-arrestin recruitment AT1R pharmacology

TRV027 Preserves Renal Function in Preclinical Heart Failure Model, Differentiating from Valsartan's Nephrotoxic Interaction

In a rat model of cisplatin-induced nephrotoxicity, low-dose TRV027 (1 mg/kg/day) inhibited cisplatin adverse effects on renal radiotracer uptake, kidney histology, blood urea nitrogen (BUN), and creatinine levels, demonstrating a protective effect [1]. In contrast, co-treatment with valsartan (10 mg/kg/day) aggravated cisplatin-induced reduction in radiotracer uptake and caused an additional increase in BUN and creatinine levels, indicating a detrimental interaction [2]. Losartan at higher doses similarly aggravated cisplatin-induced reduction of radiotracer uptake, while TRV027 at the same higher dose (10 mg/kg/day) failed to produce protective effects but also did not worsen outcomes, highlighting a dose-dependent and comparator-distinct safety margin [3].

Nephroprotection Cisplatin toxicity Renal function

TRV027 Elicits Neonatal-Specific Positive Inotropic Effect Without Increasing Heart Rate, Unlike Candesartan

TRV027 evokes a long-acting positive inotropic effect specifically on immature (neonatal) cardiac myocytes through the AT1R/β-arrestin/L-type Ca2+ channel pathway, with minimal effect on heart rate, oxygen consumption, reactive oxygen species production, and aldosterone secretion [1]. In contrast, the ARB candesartan failed to improve survival rate in a pediatric heart failure (PHF) model and led to postnatal dysgenesis and dysfunction of the kidney [2]. Additionally, the positive inotropic effect of TRV027 was blocked by candesartan, confirming its AT1R-mediated mechanism but also highlighting that candesartan itself cannot replicate this beneficial effect [3].

Pediatric heart failure Inotropy Cardiomyocyte contractility

TRV027 Failed to Improve Clinical Outcomes in Phase 2b BLAST-AHF Trial, Defining Its Therapeutic Limitations

In the randomized, double-blind, placebo-controlled Phase 2b BLAST-AHF trial (N=621), TRV027 administered at doses of 1, 5, or 25 mg/h by IV infusion for 48-96 hours did not confer any benefit over placebo on the primary composite endpoint (time to death through day 30, time to HF re-hospitalization through day 30, worsening HF through day 5, change in dyspnea VAS AUC, and length of initial hospital stay) [1]. Notably, 28-day all-cause mortality occurred in 20.6% of TRV027-treated patients (29/141) versus 12.9% in the placebo group (18/140), with an adjusted odds ratio of 1.52 (95% CrI, 0.75-3.08) [2]. This clinical failure contrasts with the preclinical promise and represents a critical differentiation point when selecting TRV027 for research versus therapeutic applications.

Acute heart failure Clinical trial Efficacy

TRV027 Exhibits Reduced AT1R Binding Affinity Compared to SI Ang II, a Structurally Related Biased Agonist

Using 125I-SI Ang II radioligand receptor competition binding assays on rat liver AT1 receptors, TRV027 (also known as SD Ang II) demonstrated reduced binding affinity compared to SI Ang II (Sarcosine1, Isoleucine8-Angiotensin II) [1]. The study explicitly states that despite its anticipated gain in metabolic stability, TRV027 and its radioiodinated congener 125I-SD Ang II had reduced affinity for the AT1 receptor compared with SI Ang II and 125I-SI Ang II [2]. This affinity deficit may partially explain TRV027's clinical failure and highlights a critical structure-activity relationship: the D-Ala8 substitution in TRV027, while enhancing metabolic stability, compromises receptor binding relative to the Ile8-containing analog [3].

Receptor binding affinity Radioligand binding Structure-activity relationship

Validated Research Applications for TRV027 Procurement Based on Quantitative Differentiation Evidence


Dissecting β-Arrestin-Dependent vs. G Protein-Dependent AT1R Signaling in Cardiovascular Research

TRV027 is ideally suited as a pharmacological tool to selectively activate β-arrestin-mediated AT1R signaling while blocking Gαq-mediated pathways. Its EC50 >10,000 nM for G protein activation, combined with potent β-arrestin recruitment, enables researchers to isolate β-arrestin-dependent effects on cardiomyocyte contractility, anti-apoptotic signaling, and vasodilation without confounding G protein-driven vasoconstriction . This application is directly supported by preclinical studies showing TRV027 increases cardiomyocyte contractility in vitro and reduces blood pressure while preserving renal function in dog heart failure models [1].

Investigating Pediatric Heart Failure Mechanisms and Developmental Cardiovascular Pharmacology

The neonatal-specific positive inotropic effect of TRV027, characterized by sustained enhancement of contractility in immature cardiac myocytes without increasing heart rate or oxygen consumption, makes it a valuable reagent for pediatric cardiovascular research . This application is reinforced by data showing TRV027 improves contractility in human iPS cell-derived cardiac myocytes bearing an immature phenotype and in neonatal knock-in mice with congenital dilated cardiomyopathy, whereas conventional ARBs like candesartan are ineffective or detrimental in pediatric models [1].

Evaluating Nephroprotective Strategies in Cisplatin-Induced Kidney Injury Models

Low-dose TRV027 (1 mg/kg/day) has demonstrated protective effects against cisplatin-induced nephrotoxicity, including preservation of renal radiotracer uptake, histology, BUN, and creatinine levels, without the exacerbating effects observed with valsartan or high-dose losartan . This positions TRV027 as a unique tool for studying AT1R-mediated renal protection and for screening combination therapies aimed at mitigating chemotherapy-induced kidney damage [1].

Structural and Computational Studies of Biased GPCR Ligand-Receptor Interactions

TRV027 serves as a key reference compound for molecular dynamics simulations and structural studies of biased agonism at AT1R. Its distinct binding mode, characterized by interactions with residues Trp84, Tyr87, Glu173, Asn174, Cys180, and Tyr292, differs from full agonists like Angiotensin II and from other biased agonists such as TRV023 and SII . These structural differences correlate with its unique signaling profile and provide a foundation for rational design of next-generation biased ligands [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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